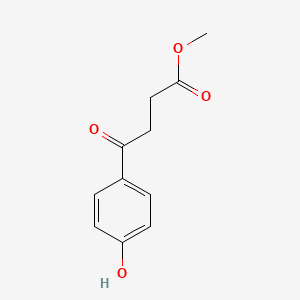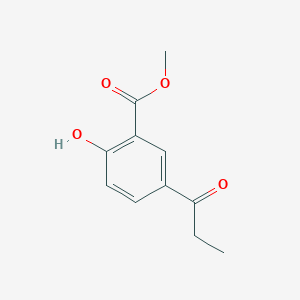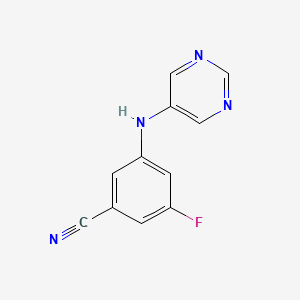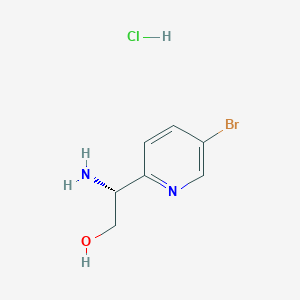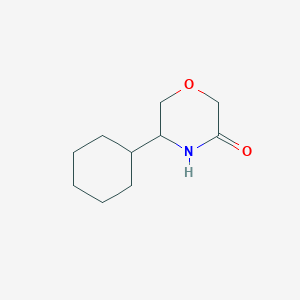
(5S)-5-cyclohexylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-cyclohexylmorpholin-3-one is a heterocyclic organic compound that features a morpholine ring substituted with a cyclohexyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-cyclohexylmorpholin-3-one typically involves the cyclization of amino alcohols with cyclohexyl-substituted reagents. One common method is the reaction of cyclohexylamine with epoxides or aziridines under acidic or basic conditions to form the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (5S)-5-cyclohexylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted derivatives.
Aplicaciones Científicas De Investigación
(5S)-5-cyclohexylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5S)-5-cyclohexylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell cycle regulation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Morpholine: A simpler analog without the cyclohexyl group.
Piperidine: Another six-membered ring compound with similar properties but different reactivity.
Tetrahydrofuran: An oxygen-containing heterocycle with different chemical behavior.
Uniqueness: (5S)-5-cyclohexylmorpholin-3-one is unique due to the presence of both the morpholine ring and the cyclohexyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for designing new molecules with specific biological activities .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
5-cyclohexylmorpholin-3-one |
InChI |
InChI=1S/C10H17NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) |
Clave InChI |
DAJWSYDQLKSMNK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2COCC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


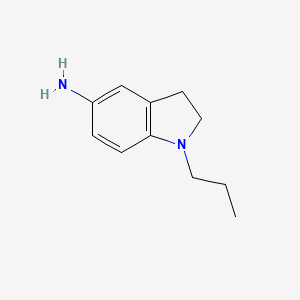
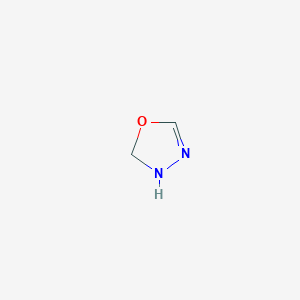
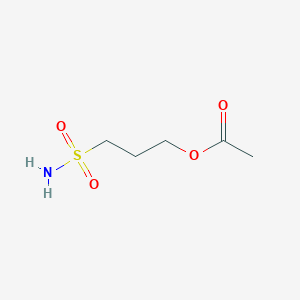

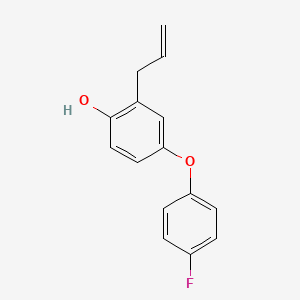
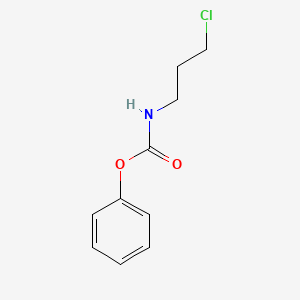
![3-[5-(2-Amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoic acid](/img/structure/B8461943.png)
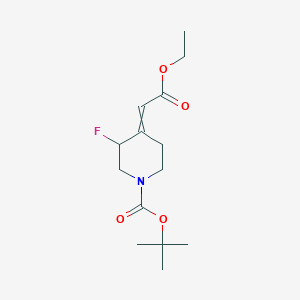
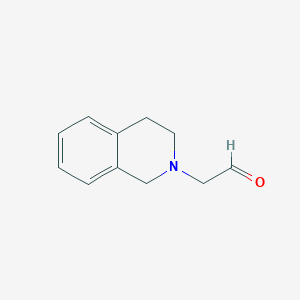
![2-tert-butyl 3-methyl (1s,3s,4r)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B8461968.png)
